

NMR and mass spectrometry characterization of 4-O-Methyldebenzoylpaeoniflorin

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Compound of Interest

Compound Name: 4-O-Methyldebenzoylpaeoniflorin

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An Application Note on the Structural Characterization of **4-O-Methyldebenzoylpaeoniflorin** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Introduction

4-O-Methyldebenzoylpaeoniflorin is a derivative of paeoniflorin, a monoterpene glycoside that is a major bioactive component of Paeonia lactiflora roots. Paeoniflorin and its analogues are subjects of extensive research due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] The modification of the paeoniflorin structure, such as through debenzoylation and methylation, can significantly alter its pharmacokinetic properties and biological efficacy. Accurate structural elucidation is therefore critical for drug development and quality control. This application note provides detailed protocols for the comprehensive characterization of **4-O-**

Methyldebenzoylpaeoniflorin using high-resolution mass spectrometry and one- and two-dimensional NMR spectroscopy.

Experimental Protocols Sample Preparation

A pure sample of **4-O-Methyldebenzoylpaeoniflorin** is required for analysis. This can be achieved through synthesis from a paeoniflorin precursor or by isolation from a natural source followed by purification.

For NMR Spectroscopy:



- Accurately weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube for analysis.[2]
- For Mass Spectrometry:
 - Prepare a stock solution of the compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., methanol, acetonitrile).
 - For analysis, dilute the stock solution to a final concentration of 1-10 μg/mL using a mixture of water and organic solvent (e.g., 50:50 water:acetonitrile) compatible with the LC-MS mobile phase.[3]
 - \circ Filter the final solution through a 0.22 μm syringe filter to remove any particulates before injection.

NMR Spectroscopy Analysis

- Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.



- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- 2D NMR (COSY, HSQC, HMBC):
 - Utilize standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Mass Spectrometry Analysis

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a UPLC/HPLC system is ideal for accurate mass determination and fragmentation analysis.[4][5]
- Liquid Chromatography (LC) Method:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
 - Flow Rate: 0.3-0.5 mL/min.
 - Column Temperature: 35-40 °C.



- Mass Spectrometry (MS) Method:
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this class of compounds.
 - Scan Range: m/z 100-1000.
 - Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.[3]
 - Data Acquisition: Perform full scan MS for accurate mass determination of the parent ion and tandem MS (MS/MS) for structural fragmentation analysis. For MS/MS, select the precursor ion of interest and apply varying collision energies to generate a comprehensive fragmentation spectrum.[5]

Data Presentation & Results

The structural characterization of **4-O-Methyldebenzoylpaeoniflorin** relies on the combined interpretation of NMR and MS data.

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition. The expected molecular formula for **4-O-Methyldebenzoylpaeoniflorin** is $C_{17}H_{26}O_{10}$.

Ion Species	Calculated m/z	Observed m/z	Mass Error (ppm)
[M+H] ⁺	391.1650	Value	Value
[M+Na] ⁺	413.1469	Value	Value
[M+K]+	429.1208	Value	Value

Note: Observed m/z and Mass Error values are to be filled in from experimental data.

NMR Spectroscopy Data

The following table presents the anticipated ¹H and ¹³C NMR chemical shifts for **4-O-Methyldebenzoylpaeoniflorin** based on the known assignments of paeoniflorin. The



debenzoylation and methylation will induce specific changes, primarily affecting the glucose moiety.

Position	¹³ C NMR (δ, ppm)	¹Η NMR (δ, ppm, J in Hz)
1	~85-90	-
2	~40-45	-
3	~40-45	Value
4	~100-105	Value
5	~45-50	Value
6	~20-25	Value
7	~35-40	Value
8	~70-75	Value
9	~95-100	Value
10	~20-25	Value (s, 3H)
Glucose		
1'	~95-100	Value (d, J ≈ 7-8)
2'	~70-75	Value
3'	~75-80	Value
4'	~80-85	Value (Shift expected due to O-methylation)
5'	~75-80	Value
6'	~60-65	Value
4'-OCH₃	~55-60	Value (s, 3H)

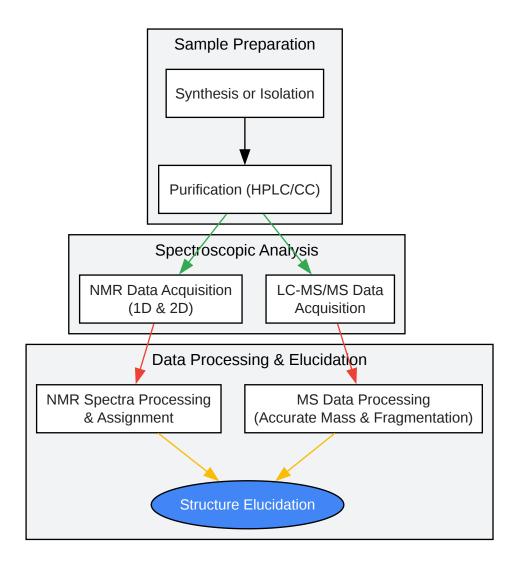
Note: This table is illustrative. Actual chemical shifts (δ) and coupling constants (J) must be determined from experimental spectra.



Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the structural characterization of the target compound.



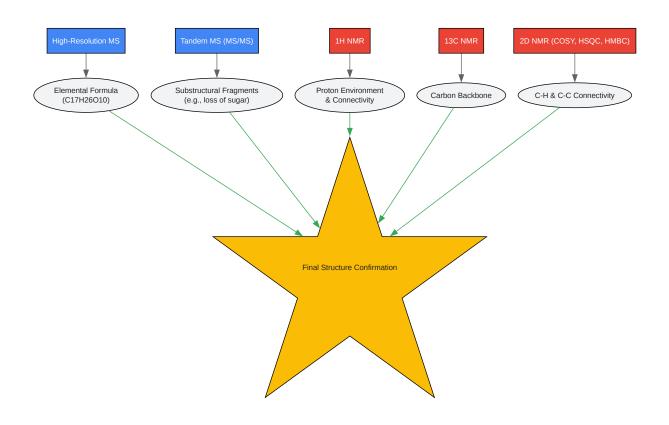
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Caption: Workflow for the characterization of **4-O-Methyldebenzoylpaeoniflorin**.

Data Interpretation Logic

This diagram illustrates how data from different analytical techniques are integrated to confirm the chemical structure.





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Caption: Logical flow for integrating MS and NMR data for structural elucidation.

Conclusion



The combination of high-resolution mass spectrometry and multidimensional NMR spectroscopy provides a powerful and definitive approach for the structural characterization of **4-O-Methyldebenzoylpaeoniflorin**. Accurate mass measurements confirm the elemental composition, while a full suite of NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and stereochemistry. The protocols and data presented herein serve as a comprehensive guide for researchers involved in the analysis, quality control, and development of paeoniflorin-based derivatives.

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